
2-(4-Amino-fenil)-benzotiazol-6-ilamina
Descripción general
Descripción
2-(4-Amino-phenyl)-benzothiazol-6-ylamine is a heterocyclic aromatic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring fused with an aniline moiety, which contributes to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
The mode of action of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine involves membrane perturbation and intracellular interactions . The compound interacts with the cytoplasmic membrane, leading to its permeabilization . It also exhibits DNA-binding properties, suggesting an intracellular mode of action .
Biochemical Pathways
The compound’s ability to perturb the cytoplasmic membrane and bind to dna suggests it may interfere with essential cellular processes such as dna replication, transcription, and protein synthesis .
Result of Action
The result of the action of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine is the inhibition of bacterial growth . The compound has shown potent antibacterial activity against both Gram-positive and Gram-negative strains . The compound’s membrane-perturbing and DNA-binding properties lead to disruption of essential cellular processes, resulting in bacterial cell death .
Análisis Bioquímico
Biochemical Properties
2-(4-Amino-phenyl)-benzothiazol-6-ylamine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . It interacts with bacterial cell membranes, leading to membrane perturbation and intracellular effects . Additionally, 2-(4-Amino-phenyl)-benzothiazol-6-ylamine has been found to bind to DNA, suggesting a potential mechanism for its antimicrobial action . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase may also contribute to its antimicrobial properties .
Cellular Effects
The effects of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated selective cytotoxicity, particularly against estrogen receptor-positive breast cancer cell lines . It induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, 2-(4-Amino-phenyl)-benzothiazol-6-ylamine influences gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, 2-(4-Amino-phenyl)-benzothiazol-6-ylamine exerts its effects through several mechanisms. It binds to bacterial cell membranes, causing membrane disruption and increased permeability . This interaction leads to the leakage of cellular contents and ultimately cell death . In cancer cells, the compound binds to DNA and inhibits the activity of topoisomerases, enzymes essential for DNA replication and transcription . This inhibition results in DNA damage and triggers apoptotic pathways . Additionally, 2-(4-Amino-phenyl)-benzothiazol-6-ylamine can modulate the activity of various kinases, leading to altered cell signaling and gene expression .
Temporal Effects in Laboratory Settings
The stability and effects of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . In vitro studies have shown that the antimicrobial and anticancer effects of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine are time-dependent, with prolonged exposure leading to increased cytotoxicity . Long-term studies in vivo have indicated that the compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity .
Metabolic Pathways
2-(4-Amino-phenyl)-benzothiazol-6-ylamine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine with cofactors such as NADPH is essential for its metabolism and subsequent biological activity . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which can affect its intracellular concentration and distribution . Once inside the cell, 2-(4-Amino-phenyl)-benzothiazol-6-ylamine can bind to specific proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct 2-(4-Amino-phenyl)-benzothiazol-6-ylamine to specific compartments or organelles within the cell . For example, the compound’s ability to bind to DNA suggests its localization in the nucleus, where it can exert its effects on gene expression and DNA replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine typically involves the condensation of 4-nitroaniline with 2-aminobenzenethiol under acidic conditions, followed by reduction of the nitro group to an amino group. The reaction can be summarized as follows:
-
Condensation Reaction
Reactants: 4-nitroaniline and 2-aminobenzenethiol
Conditions: Acidic medium (e.g., hydrochloric acid)
Product: 2-(4-Nitro-phenyl)-benzothiazol-6-ylamine
-
Reduction Reaction
Reactants: 2-(4-Nitro-phenyl)-benzothiazol-6-ylamine
Conditions: Reducing agent (e.g., hydrogen gas with palladium on carbon catalyst)
Product: 2-(4-Amino-phenyl)-benzothiazol-6-ylamine
Industrial Production Methods
In an industrial setting, the synthesis of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-phenyl)-benzothiazol-6-ylamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas with palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Nitration (nitric acid and sulfuric acid), sulfonation (sulfuric acid), halogenation (halogens like chlorine or bromine)
Major Products Formed
Oxidation: 2-(4-Nitro-phenyl)-benzothiazol-6-ylamine
Reduction: 2-(4-Amino-phenyl)-benzothiazol-6-ylamine
Substitution: Various substituted derivatives depending on the electrophile used
Comparación Con Compuestos Similares
2-(4-Amino-phenyl)-benzothiazol-6-ylamine can be compared with other benzothiazole derivatives:
2-(4-Nitro-phenyl)-benzothiazol-6-ylamine: Similar structure but with a nitro group instead of an amino group, leading to different reactivity and biological activity.
2-(4-Chloro-phenyl)-benzothiazol-6-ylamine: Contains a chloro group, which affects its electrophilic substitution reactions and antimicrobial properties.
2-(4-Methyl-phenyl)-benzothiazol-6-ylamine: The presence of a methyl group influences its hydrophobicity and interaction with biological targets.
The unique combination of the benzothiazole ring and the aniline moiety in 2-(4-Amino-phenyl)-benzothiazol-6-ylamine contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(4-aminophenyl)-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBLHXAPPAUPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353947 | |
| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50862-59-4 | |
| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




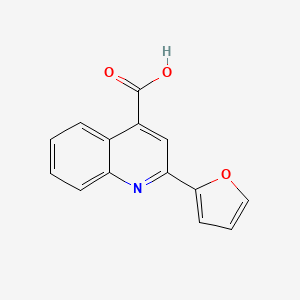


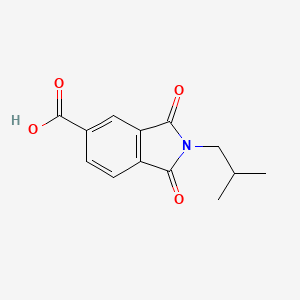
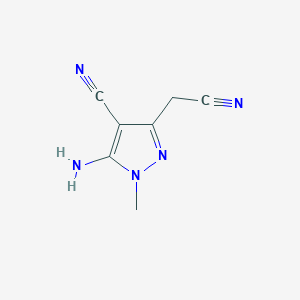

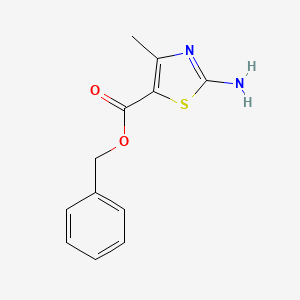
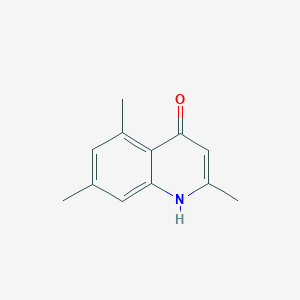
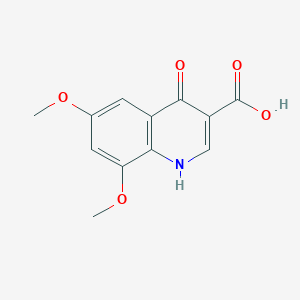
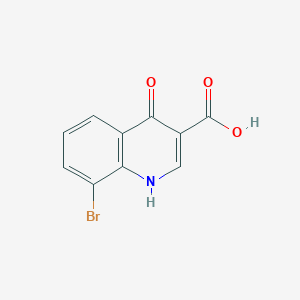
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)
![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)
